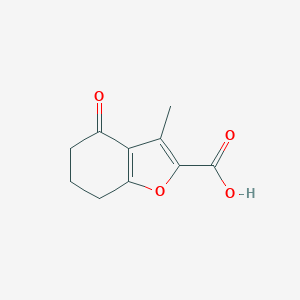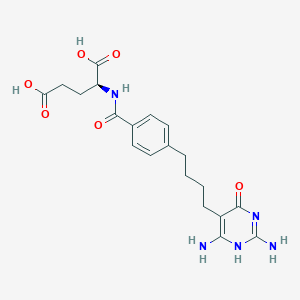
4-Chloronicotinaldéhyde
Vue d'ensemble
Description
It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and chloroform, and slightly soluble in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, dyes, rubber additives, and coatings .
Applications De Recherche Scientifique
4-Chloronicotinaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
For instance, they can be used to synthesize 1,4-Dihydropyridinecarboxylates, which have shown anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Mode of Action
It’s known that nicotinaldehydes can react with amino-crotonoates to prepare 1,4-dihydropyridinecarboxylates These compounds can interact with their targets, leading to various biological effects
Biochemical Pathways
The synthesized 1,4-dihydropyridinecarboxylates from nicotinaldehydes have shown to affect various biological pathways, including anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Pharmacokinetics
It’s known that such properties are strongly influenced by physicochemical parameters . The compound’s molecular weight is 141.56 , which could influence its absorption and distribution
Result of Action
The synthesized 1,4-dihydropyridinecarboxylates from nicotinaldehydes have shown anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These effects indicate that the compound could potentially influence cellular processes related to these activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that factors such as pH, temperature, and presence of other substances can affect the stability and activity of many compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloronicotinaldehyde can be synthesized through several methods. Another method involves the reaction of 4-chloropyridine with formyl chloride in the presence of an acid-binding agent .
Industrial Production Methods: In industrial settings, 4-chloronicotinaldehyde is typically produced through large-scale chemical reactions involving 4-chloropyridine and various reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloronicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronicotinic acid.
Reduction: It can be reduced to form 4-chloronicotinalcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: 4-Chloronicotinic acid.
Reduction: 4-Chloronicotinalcohol.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
4-Chloronicotinaldehyde is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
4-Aminonicotinaldehyde: Contains an amino group instead of a chlorine atom.
4-Methoxynicotinaldehyde: Contains a methoxy group instead of a chlorine atom.
4-Iodo-2-methoxynicotinaldehyde: Contains both iodine and methoxy groups.
These compounds differ in their chemical properties and reactivity, making 4-chloronicotinaldehyde a valuable intermediate for specific synthetic applications.
Propriétés
IUPAC Name |
4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMBQRXOMOMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554984 | |
| Record name | 4-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114077-82-6 | |
| Record name | 4-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)






![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)




